molecular formula C12H17ClO2 B7878878 3-(3-Chloro-6-methoxyphenyl)-3-pentanol

3-(3-Chloro-6-methoxyphenyl)-3-pentanol

Cat. No.: B7878878
M. Wt: 228.71 g/mol
InChI Key: OTUGLQNARCVOHG-UHFFFAOYSA-N
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Description

3-(3-Chloro-6-methoxyphenyl)-3-pentanol is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-6-methoxyphenyl)-3-pentanol typically involves the reaction of 3-chloro-6-methoxyphenyl boronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium phosphate in a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-6-methoxyphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of the chloro or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

3-(3-Chloro-6-methoxyphenyl)-3-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-Chloro-6-methoxyphenyl)-3-pentanol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the context of its application, such as its role in metabolic processes or its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methoxyphenyl ethyl sulfide
  • 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
  • 3-Chloro-6-methoxypyridazine

Uniqueness

3-(3-Chloro-6-methoxyphenyl)-3-pentanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of chloro and methoxy substituents, along with the pentanol chain, differentiates it from other similar compounds and influences its reactivity and applications .

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-4-12(14,5-2)10-8-9(13)6-7-11(10)15-3/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUGLQNARCVOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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